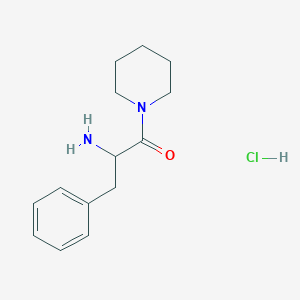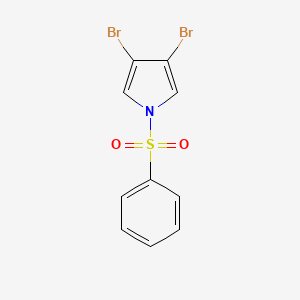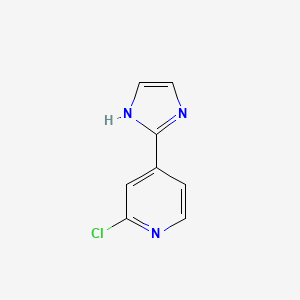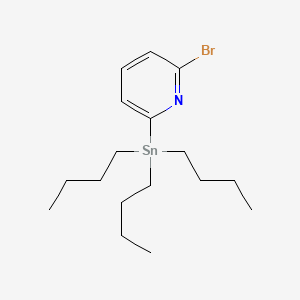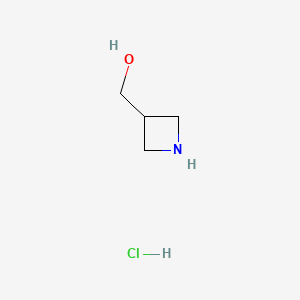
3-(2-Bromofenoxi)azetidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds .
Aplicaciones Científicas De Investigación
3-(2-Bromophenoxy)azetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as antibacterial and antimicrobial agents . Additionally, they are used in the development of non-viral gene transfection systems and as chelating agents for CO₂ adsorption . The unique reactivity of azetidines also makes them valuable in drug discovery and materials science .
Métodos De Preparación
The synthesis of 3-(2-Bromophenoxy)azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Industrial production methods often involve the use of efficient and scalable processes that ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
3-(2-Bromophenoxy)azetidine undergoes a variety of chemical reactions due to the presence of the azetidine ring and the bromophenoxy group. The ring strain in azetidines makes them highly reactive, allowing them to participate in reactions such as ring-opening, substitution, and cycloaddition . Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as catalysts like copper(II) triflate (Cu(OTf)₂) . Major products formed from these reactions include functionalized azetidines and other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenoxy)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in antimicrobial applications, the compound may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
3-(2-Bromophenoxy)azetidine can be compared with other azetidines and aziridines, which are three-membered nitrogen-containing heterocycles . While aziridines are more reactive due to higher ring strain, azetidines offer a balance of reactivity and stability, making them easier to handle and more versatile in synthetic applications . Similar compounds include 3-iodoazetidine and 3-arylazetidines, which share the four-membered ring structure but differ in their substituents and reactivity .
Propiedades
IUPAC Name |
3-(2-bromophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJISAXOOUHPWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

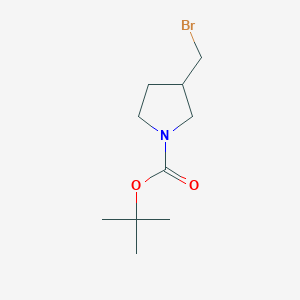
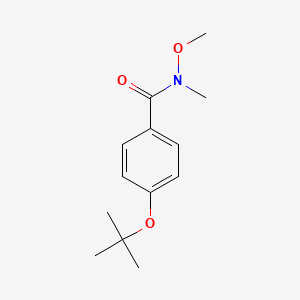

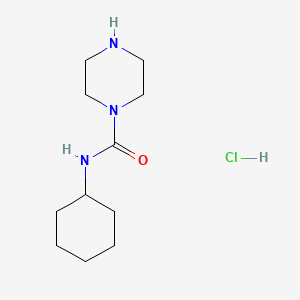
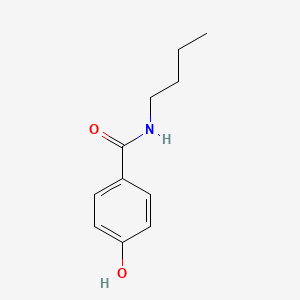
![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)
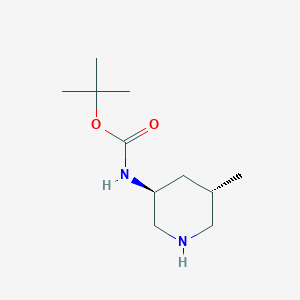
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)
